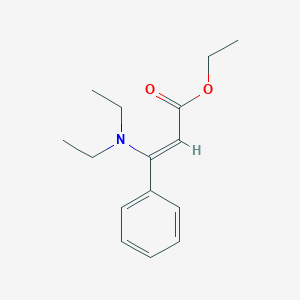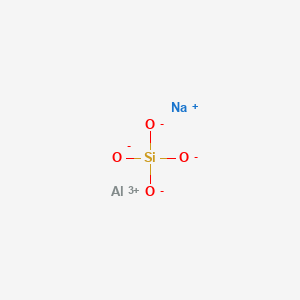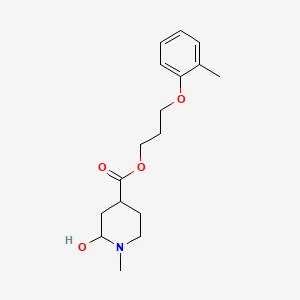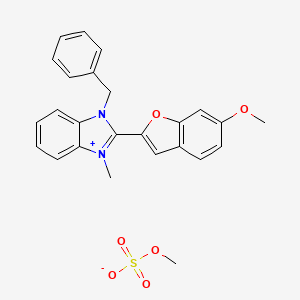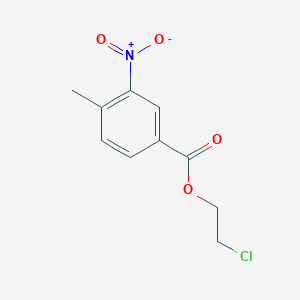
2-Chloroethyl 3-nitro-p-toluate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 3-nitro-p-toluate is a chemical compound with the molecular formula C10H10ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group and a nitro group attached to a toluate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3-nitro-p-toluate typically involves the esterification of 3-nitro-p-toluic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloroethyl 3-nitro-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The toluate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reagents such as hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: 2-Chloroethyl 3-amino-p-toluate.
Oxidation Reactions: Oxidized derivatives of the toluate moiety.
科学的研究の応用
2-Chloroethyl 3-nitro-p-toluate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloroethyl 3-nitro-p-toluate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting cellular pathways and processes.
類似化合物との比較
2-Chloroethyl 3-nitro-p-toluate can be compared with other similar compounds, such as:
2-Chloroethyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.
2-Chloroethyl 3-nitrobenzoate: Lacks the methyl group present in this compound.
2-Chloroethyl 3-amino-p-toluate: A reduced form of this compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
59383-11-8 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC名 |
2-chloroethyl 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-7-2-3-8(6-9(7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |
InChIキー |
FHTNGTPVGWEJPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



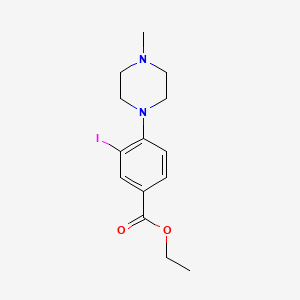
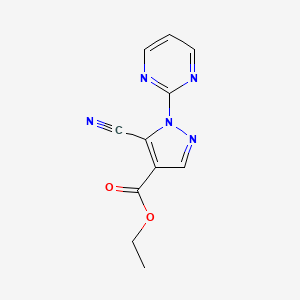
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)



